molecular formula C7H13ClN4 B2775254 2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride CAS No. 2260937-03-7

2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride

Cat. No.: B2775254
CAS No.: 2260937-03-7
M. Wt: 188.66
InChI Key: LJLDQPRDQSMYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride is a chemical compound with a unique bicyclic structure.

Preparation Methods

The synthesis of 2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride typically involves multiple steps. One common method includes the azidation of a suitable bicyclic precursor, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.

Chemical Reactions Analysis

2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride can be compared with other azide-containing compounds, such as:

    2-Azidobicyclo[2.2.1]heptane: Similar structure but lacks the amine group.

    Azidomethylcyclohexane: Different ring structure but contains the azide functional group.

    Azidocyclohexane: Similar azide functionality but different ring system.

The uniqueness of this compound lies in its bicyclic structure combined with the azide and amine functionalities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-azidobicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c8-7-2-1-5(4-7)3-6(7)10-11-9;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLDQPRDQSMYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N=[N+]=[N-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.